molecular formula C8H13NO B13890475 3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine

3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine

Cat. No.: B13890475
M. Wt: 139.19 g/mol
InChI Key: HWXGULUGUISDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can result in various substituted pyrrolidine derivatives.

Scientific Research Applications

3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in covalent bonding or non-covalent interactions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-(prop-2-ynoxymethyl)pyrrolidine

InChI

InChI=1S/C8H13NO/c1-2-5-10-7-8-3-4-9-6-8/h1,8-9H,3-7H2

InChI Key

HWXGULUGUISDTL-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.